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Introduction

4-Fluorobenzaldehyde (4-FBA) is an aromatic aldehyde that serves as a critical building block
in organic synthesis. Its unique properties, imparted by the presence of a fluorine atom at the
para position of the benzaldehyde ring, make it a valuable intermediate in the development of
pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The fluorine substitution
can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to
biological targets, often leading to drug candidates with enhanced pharmacokinetic profiles and
improved therapeutic efficacy.[3] This technical guide provides a comprehensive overview of
the physicochemical properties of 4-fluorobenzaldehyde, detailed experimental protocols for
their determination, and its application in the synthesis of a key pharmaceutical inhibitor.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-Fluorobenzaldehyde are summarized in the
tables below for easy reference and comparison.

General and Physical Properties
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Property Value Reference(s)

Molecular Formula C7HsFO [1114]

Molecular Weight 124.11 g/mol [1][4]

Appearance Colorless to light yellow liquid [1114]
Characteristic aromatic

Odor [4]
aldehyde odor

Melting Point -10 °C [1][5]

Boiling Point 181 °C at 760 mmHg [1][6]

Density 1.157 g/mL at 25 °C [71[8]

Refractive Index (n2°/D) 1.521 [51[7]

Vapor Pressure 19 hPaat 70 °C [819]

Flash Point 56 °C (closed cup) [41[6]

Solubility and Partition Coefficient

Property Value Reference(s)

Solubility in Water Slightly soluble/immiscible [2][4][10]
Soluble in ethanol, ether,

Solubility in Organic Solvents acetone, benzene, chloroform, [21[4][8]1[10]
and methanol

LogP (Octanol/Water) 1.54 [11]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 4-

Fluorobenzaldehyde.

NMR Spectroscopy Data
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Chemical Shift (8)

Nucleus Solvent

in ppm

Reference(s)

1H NMR CDCls

9.97 (s, 1H), 7.98 —
7.85 (m, 2H), 7.26 — 2]

7.16 (m, 2H)

13C NMR CDClIs

190.5, 166.5 (d, J =

256.7 Hz), 132.8 (d, J
=95Hz),1322(d,J  [2]
= 9.7 Hz), 116.4 (d, J

= 22.3 Hz)

19F NMR CDClIs

-102.4

[2]

Other Spectroscopic Data

Technique

Key Features and
Observations

Reference(s)

Infrared (IR) Spectroscopy

The spectrum conforms to the
structure of 4-
fluorobenzaldehyde, with
characteristic peaks for the
aldehyde C-H and C=0
stretches, as well as C-F and
aromatic C-H and C=C

vibrations.

[12]

Mass Spectrometry (MS)

Molecular lon (M+): m/z 124.
Key fragments at m/z 123 (loss
of H), 95 (loss of CHO), and
75.

[71013]

UV-Vis Spectroscopy

Provides information on the
electronic transitions within the

molecule.

[14]

Experimental Protocols
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The following sections provide detailed methodologies for the determination of key
physicochemical and spectral properties of 4-Fluorobenzaldehyde.

Determination of Melting Point

The melting point of 4-Fluorobenzaldehyde, being a low-melting solid/liquid at room
temperature, can be determined using a standard melting point apparatus with a cooling stage
or by a cryostatic method.

Methodology:

Sample Preparation: A small amount of 4-Fluorobenzaldehyde is introduced into a capillary
tube.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a
cooling system.

o Determination: The sample is cooled until it solidifies. The temperature is then slowly
increased (e.g., 1-2 °C/min) while observing the sample.

o Data Recording: The temperature at which the first drop of liquid appears and the
temperature at which the entire solid has melted are recorded as the melting range. For a
pure substance, this range should be narrow.

Determination of Boiling Point

The boiling point is determined at atmospheric pressure.
Methodology:

e Apparatus Setup: A small quantity of 4-Fluorobenzaldehyde is placed in a distillation flask
with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with
the side arm of the flask. The flask is connected to a condenser.

o Heating: The flask is gently heated in a heating mantle.

o Data Recording: The temperature is recorded when the liquid begins to boil and a steady
stream of distillate is collected. This temperature is the boiling point. The atmospheric
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pressure should be recorded as the boiling point is pressure-dependent.

NMR Spectroscopy

1H, 13C, and *°F NMR spectra are obtained using a standard NMR spectrometer.
Methodology:

o Sample Preparation: Approximately 5-10 mg of 4-Fluorobenzaldehyde is dissolved in about
0.6-0.7 mL of deuterated chloroform (CDCIsz) in a 5 mm NMR tube.

 Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for H, 13C,
and °F nuclei.

o Data Acquisition:

o For 'H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise
ratio. The chemical shifts are referenced to the residual solvent peak (CHClIs at 7.26 ppm).

o For 3C NMR, a proton-decoupled spectrum is acquired. The chemical shifts are
referenced to the solvent peak (CDCIs at 77.16 ppm).

o For °F NMR, the spectrum is acquired and referenced to an external or internal standard.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final NMR spectra.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Methodology:

o Sample Preparation: As 4-Fluorobenzaldehyde is a liquid, a thin film can be prepared by
placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide
(KBr) plates.

e Background Spectrum: A background spectrum of the empty sample holder is recorded.
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o Sample Spectrum: The prepared sample is placed in the spectrometer's sample
compartment, and the IR spectrum is recorded over a typical range of 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectral data can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS)
with electron ionization (El).

Methodology:

Sample Preparation: A dilute solution of 4-Fluorobenzaldehyde is prepared in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

e GC Separation: A small volume of the sample is injected into the GC, where it is vaporized
and separated on a capillary column.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source, where it is ionized by a beam of high-energy electrons (typically 70 eV).

e Mass Analysis: The resulting molecular ion and fragment ions are accelerated and separated
based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

o Detection: The ions are detected, and a mass spectrum is generated, showing the relative
abundance of each ion.

Application in Drug Discovery: Synthesis of a p38
MAPK Inhibitor

4-Fluorobenzaldehyde is a key starting material in the synthesis of various pharmaceuticals. A
notable example is its use in the preparation of UR-13756, a potent and selective p38 mitogen-
activated protein kinase (MAPK) inhibitor.[1][5][6][15] The p38 MAPK signaling pathway is
implicated in inflammatory diseases, making its inhibitors promising therapeutic agents.
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The synthesis of UR-13756 involves a multi-component reaction where 4-
Fluorobenzaldehyde is one of the crucial reactants.[1][6]

2-Chloroacrylonitrile Methylhydrazine

Ethanol, 100°C
Microwave Irradiation

Ketone

4-Fluorobenzaldehyde (from 4-picoline)

Hantzsch-type
3-component
hereocyclocondensation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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